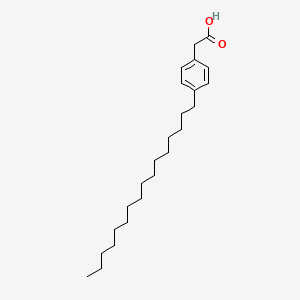
(4-Hexadecylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hexadecylphenyl)acetic acid is an organic compound characterized by a phenyl ring substituted with a hexadecyl chain and an acetic acid group. This compound is of interest due to its unique structural properties, which combine a long hydrophobic alkyl chain with a polar carboxylic acid group, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hexadecylphenyl)acetic acid typically involves the alkylation of phenylacetic acid with a hexadecyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid, followed by the addition of hexadecyl bromide or iodide. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as phase-transfer catalysts can be employed to enhance the reaction rate and selectivity. The use of high-purity starting materials and controlled reaction conditions is crucial to minimize by-products and achieve high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-Hexadecylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxides or other oxidized derivatives.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of peroxides or carboxylate salts.
Reduction: Formation of (4-Hexadecylphenyl)methanol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
(4-Hexadecylphenyl)acetic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential role in cell membrane studies and interactions due to its long hydrophobic chain.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with lipid membranes.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mecanismo De Acción
The mechanism of action of (4-Hexadecylphenyl)acetic acid is largely dependent on its ability to interact with lipid membranes. The long hydrophobic chain allows it to embed within lipid bilayers, while the polar carboxylic acid group can interact with polar head groups of lipids or proteins. This dual interaction can influence membrane fluidity, permeability, and protein function, making it a valuable tool in membrane biophysics and drug delivery research.
Comparación Con Compuestos Similares
Phenylacetic acid: Lacks the long hydrophobic chain, making it less effective as a surfactant.
Hexadecanoic acid (Palmitic acid): Lacks the phenyl ring, reducing its ability to participate in aromatic substitution reactions.
(4-Octadecylphenyl)acetic acid: Similar structure but with an even longer alkyl chain, which may affect its solubility and interaction with lipid membranes.
Uniqueness: (4-Hexadecylphenyl)acetic acid is unique due to its balanced amphiphilic nature, combining a hydrophobic alkyl chain with a polar carboxylic acid group and an aromatic ring. This structure allows it to participate in a wide range of chemical reactions and interact with biological membranes in a versatile manner.
Propiedades
Número CAS |
143962-93-0 |
|---|---|
Fórmula molecular |
C24H40O2 |
Peso molecular |
360.6 g/mol |
Nombre IUPAC |
2-(4-hexadecylphenyl)acetic acid |
InChI |
InChI=1S/C24H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-17-19-23(20-18-22)21-24(25)26/h17-20H,2-16,21H2,1H3,(H,25,26) |
Clave InChI |
AICQUSQSHZGRAD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Hydroxyamino)ethyl]phenol](/img/structure/B12562737.png)
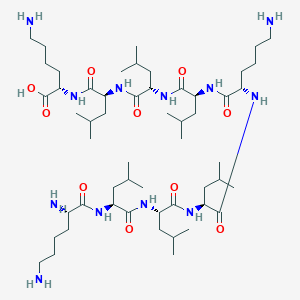
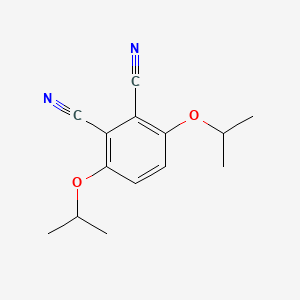
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}prop-2-enamide](/img/structure/B12562759.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
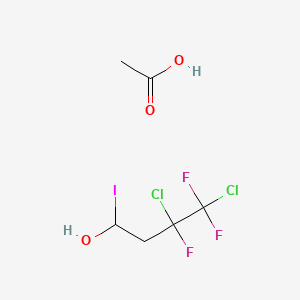
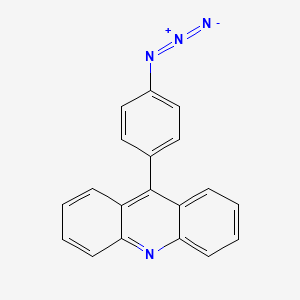
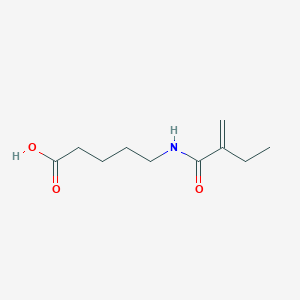
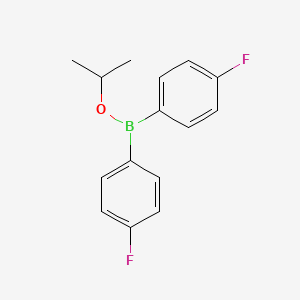
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)


![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
